molecular formula C16H16ClN7O B2808561 N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

Numéro de catalogue: B2808561
Poids moléculaire: 357.80 g/mol
Clé InChI: ZDXWENNHTOBFEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-Chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused to a piperazine ring, which is further substituted with a 4-chlorophenyl carboxamide group. Its molecular formula is C₁₆H₁₆ClN₇O, with an average mass of 357.802 Da and a monoisotopic mass of 357.110486 Da . The compound is registered under ChemSpider ID 20969498 and CAS RN 904576-65-4, with synonyms including GNF-PF-3446 and multiple IUPAC-accepted nomenclature variants . The piperazine ring adopts a chair conformation, as observed in structurally related carboxamide derivatives .

Propriétés

IUPAC Name

N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN7O/c17-12-1-3-13(4-2-12)19-16(25)23-9-7-22(8-10-23)15-6-5-14-20-18-11-24(14)21-15/h1-6,11H,7-10H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXWENNHTOBFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

La synthèse de MMV665917 implique l'utilisation de la pipérazine comme structure de base. La voie de synthèse comprend généralement les étapes suivantes :

Les méthodes de production industrielle de MMV665917 impliqueraient probablement une mise à l'échelle de la voie de synthèse décrite ci-dessus, avec des optimisations pour le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de systèmes de purification automatisés pour garantir une qualité de production constante .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

MMV665917 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la biologie et de la médecine :

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a complex structure that includes a piperazine ring, a chlorophenyl group, and a triazolo-pyridazine moiety. Its molecular formula is C19H19ClN6OC_{19}H_{19}ClN_{6}O with a molecular weight of approximately 432.3 g/mol. The structural arrangement is crucial for its biological activity, influencing interactions with target proteins and enzymes.

Anticancer Activity

Research has demonstrated that N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide exhibits significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The compound appears to induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways involved in cell growth and survival.
  • Case Studies : In vitro studies have shown effective IC50 values against breast cancer cell lines (e.g., MCF-7), indicating its potential as a therapeutic agent for cancer treatment.
ActivityIC50 ValueEffect Observed
Antiproliferative (MCF-7)52.75 nMInduces cell cycle arrest

Neurological Applications

The compound has also been investigated for its neuroprotective properties.

  • Neuroprotection : It has been shown to protect neurons from damage in models of cerebral ischemia, significantly prolonging survival times in treated subjects.
  • Mechanism : The compound acts as an allosteric modulator of excitatory amino acid transporters (EAAT2), which are critical for glutamate homeostasis in the brain.
ActivityEffect Observed
EAAT2 ModulationPositive allosteric modulation leading to enhanced neuroprotection

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide.

  • Key Findings : Modifications to the piperazine or triazolo-pyridazine moieties can significantly influence biological activity. For example, specific substitutions on the triazole ring enhance potency against EAAT2.

Synthetic Routes and Retrosynthesis

The synthesis of N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide can be achieved through several retrosynthetic strategies:

  • One-Step Synthesis : Utilizing advanced synthetic methodologies allows for efficient production.
  • AI-Powered Predictions : Tools leveraging databases like Reaxys can predict feasible synthetic routes based on existing chemical reactions.

Comparaison Avec Des Composés Similaires

Quinazoline Derivatives ()

Compound A6 (N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) retains the 4-chlorophenyl-carboxamide group but replaces the triazolo-pyridazine with a quinazolinone core . This substitution reduces molecular rigidity, as quinazolinone lacks the fused triazole ring, which may diminish binding affinity to kinases or receptors requiring planar heterocycles .

Pyrazolo-Triazolo-Pyrimidines ()

Compounds such as 8 (N-(4-(4-chlorophenyl)-8-thioxo-7,8-dihydro-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide) incorporate a tricyclic pyrazolo-triazolo-pyrimidine core . These derivatives exhibit high melting points (>300°C), indicative of strong crystallinity and thermal stability, but their larger ring systems may compromise membrane permeability compared to the target compound’s bicyclic structure .

Chlorophenyl-Substituted Analogues

The 4-chlorophenyl group is a common pharmacophore in kinase inhibitors and CNS-active agents. For example:

  • N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () replaces the triazolo-pyridazine with an ethyl group , simplifying the structure but likely reducing target specificity . Its piperazine ring also adopts a chair conformation, similar to the target compound .
  • N-(4-Chlorophenyl)-8-methyl-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide (Compound 9, ) demonstrates that chlorophenyl substitution enhances aromatic stacking interactions in enzyme binding pockets, though its tricyclic core may limit solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight Melting Point (°C) Notable Properties
Target Compound Triazolo[4,3-b]pyridazine 4-Chlorophenyl, piperazine-carboxamide 357.80 Not reported Chair conformation (piperazine)
Albright et al. (1981) Triazolo[4,3-b]pyridazine Varied phenyl groups ~350–400 Not reported Anxiolytic activity
Compound A6 Quinazolinone 4-Chlorophenyl, piperazine-carboxamide ~437 189.8–191.4 Flexible core
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine 4-Chlorophenyl, ethyl 267.76 Not reported Intermediate reagent

Activité Biologique

N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolopyridazine core linked to a chlorophenyl group and a piperazine moiety. Its molecular formula is C13H12ClN5OC_{13}H_{12}ClN_5O, with a molecular weight of approximately 273.72 g/mol. The presence of the piperazine subunit is known to enhance the biological activity of compounds within this class.

The biological activity of N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in the regulation of endocannabinoids and has implications in pain management and inflammation .
  • Antimicrobial Activity : The triazole moiety is common in many biologically active compounds and has been linked to antimicrobial properties. The presence of the piperazine subunit may further enhance this activity .

Antitubercular Activity

Recent studies have evaluated the antitubercular potential of related compounds. For instance, derivatives with similar structural motifs have demonstrated significant inhibitory effects against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating promising antitubercular activity .

Cytotoxicity Studies

Cytotoxicity assays on human embryonic kidney (HEK-293) cells showed that many derivatives are non-toxic at effective concentrations. This suggests a favorable safety profile for potential therapeutic applications .

Case Studies

  • Triazolo-Pyridazine Derivatives : A study synthesized various triazolo-pyridazine derivatives and assessed their cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising compound exhibited IC50 values of 1.06 µM for A549 cells, indicating strong anticancer properties .
  • FAAH Inhibition : Research on FAAH inhibitors similar to the target compound revealed their ability to modulate pain pathways effectively. For example, JNJ-1661010 demonstrated significant analgesic effects in animal models by increasing levels of endocannabinoids .

Summary Table of Biological Activities

Activity Type IC50 Values (µM) Target/Organism
Antitubercular1.35 - 2.18Mycobacterium tuberculosis
Cytotoxicity1.06 - 2.73A549, MCF-7, HeLa cell lines
FAAH InhibitionNot specifiedFatty Acid Amide Hydrolase

Q & A

Q. What are the key synthetic pathways and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyridazine core via cyclization, followed by coupling with a piperazine-carboxamide derivative. Key optimization strategies include:

  • Solvent selection : Dichloromethane or ethanol for coupling reactions to enhance solubility and reaction efficiency .
  • Temperature control : Reactions often proceed at 0–80°C, with precise control to minimize side products .
  • Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to link aromatic moieties .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) to achieve >95% purity .

Q. What structural features contribute to its biological activity?

The compound’s activity stems from:

  • Triazolopyridazine core : Facilitates π-π stacking with enzyme active sites (e.g., kinases) .
  • 4-Chlorophenyl group : Enhances lipophilicity and target binding via halogen bonding .
  • Piperazine-carboxamide linker : Provides conformational flexibility for optimal receptor interactions . Structural analogs with fluorophenyl or methoxyphenyl substitutions show altered bioactivity, highlighting the role of electronic effects .

Q. How is this compound characterized for purity and structural integrity?

Standard analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazolopyridazine ring and piperazine substitution .
  • HPLC-MS : Purity assessment (>98%) and molecular weight verification .
  • X-ray crystallography : Resolves ambiguous stereochemistry in complex analogs .

Advanced Research Questions

Q. What strategies are employed to optimize structure-activity relationships (SAR) for kinase inhibition?

SAR optimization involves:

  • Substituent variation : Replacing the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate binding affinity .
  • Scaffold hopping : Testing triazolopyridazine analogs fused with imidazole or pyridine rings to enhance selectivity .
  • Pharmacophore modeling : Identifying critical hydrogen-bond acceptors (e.g., triazole N-atoms) for target engagement .
Modification Biological Impact Reference
4-Fluorophenyl substitution30% increase in kinase inhibition vs. chloro
Methoxyphenyl substitutionShift from anticancer to anti-inflammatory activity

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell-line variability. Mitigation strategies include:

  • Standardized protocols : Use identical enzyme sources (e.g., recombinant human kinases) and buffer conditions .
  • Orthogonal assays : Validate enzymatic inhibition with cellular assays (e.g., proliferation IC₅₀) and biophysical methods (e.g., surface plasmon resonance) .
  • Meta-analysis : Compare data across structurally related compounds (e.g., triazolopyridazine derivatives) to identify trends .

Q. What computational methods predict the compound’s target profile and off-target risks?

Advanced approaches include:

  • Molecular docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina) to prioritize targets .
  • Machine learning models : Train on kinase inhibition datasets to predict selectivity .
  • ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5) and cytochrome P450 inhibition risks .

Q. How is stability in biological matrices assessed during pharmacokinetic studies?

Methodologies include:

  • Plasma stability assays : Incubate compound in human plasma (37°C, 24h) and quantify degradation via LC-MS/MS .
  • Microsomal stability : Measure half-life using liver microsomes to predict hepatic clearance .
  • pH-dependent solubility : Test solubility in simulated gastric/intestinal fluids to guide formulation .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity profiles for this compound?

Variations arise from:

  • Cell-line specificity : Sensitivity differences (e.g., HeLa vs. MCF-7 cells) due to variable expression of target kinases .
  • Assay endpoints : MTT vs. ATP-lite assays may yield divergent IC₅₀ values due to detection methodology .
  • Batch variability : Impurities (<2%) in synthesized batches can alter activity; rigorous QC (e.g., HPLC) is critical .

Methodological Best Practices

Q. What experimental designs improve reproducibility in SAR studies?

  • Control groups : Include reference inhibitors (e.g., staurosporine for kinase assays) .
  • Dose-response curves : Use 10-point dilution series to calculate accurate IC₅₀ values .
  • Blinded analysis : Assign compound codes to eliminate bias during data collection .

Q. How are synthetic yields optimized for gram-scale production?

  • Catalyst recycling : Recover palladium catalysts via filtration to reduce costs .
  • Flow chemistry : Continuous synthesis minimizes side reactions for triazolopyridazine intermediates .
  • Design of experiments (DoE) : Statistically optimize reaction parameters (e.g., temperature, stoichiometry) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.